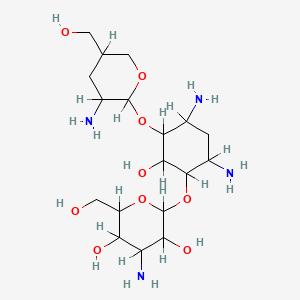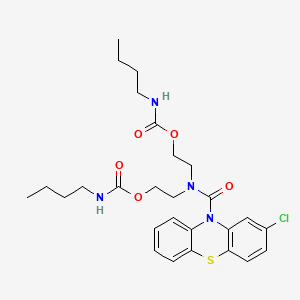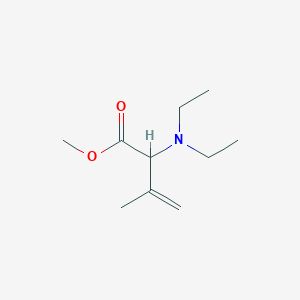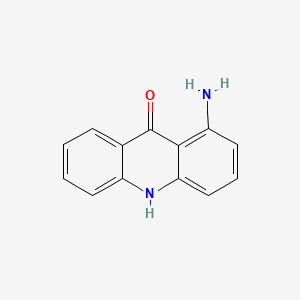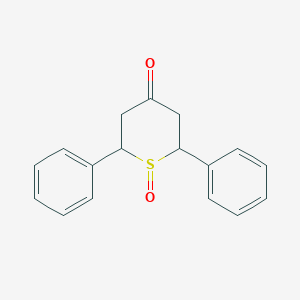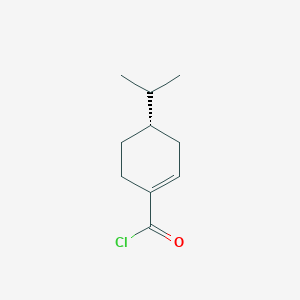
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the reaction of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Remove the solvent under reduced pressure to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Diols: Formed from oxidation reactions.
科学的研究の応用
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules and drug candidates.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
類似化合物との比較
Similar Compounds
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid: The precursor in the synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride.
Cyclohex-1-ene-1-carbonyl chloride: Lacks the propan-2-yl group, leading to different reactivity and applications.
(4S)-4-(Propan-2-yl)cyclohexanone: Contains a ketone group instead of a carbonyl chloride group, resulting in different chemical properties.
Uniqueness
This compound is unique due to the combination of the cyclohexene ring, propan-2-yl group, and carbonyl chloride group
特性
CAS番号 |
72233-48-8 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC名 |
(4S)-4-propan-2-ylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3/t8-/m1/s1 |
InChIキー |
QTMYGJOOUQNOBQ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)[C@H]1CCC(=CC1)C(=O)Cl |
正規SMILES |
CC(C)C1CCC(=CC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
